Pethybrene
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1S,2R,5S,8S)-2,5,8-trimethyl-7-methylidenetricyclo[6.3.0.01,5]undecane |
InChI |
InChI=1S/C15H24/c1-11-6-9-13(3)10-12(2)14(4)7-5-8-15(11,13)14/h11H,2,5-10H2,1,3-4H3/t11-,13+,14+,15+/m1/s1 |
InChI Key |
BPSJFUIWVOWJNO-UNQGMJICSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@]13CCC[C@]3(C(=C)C2)C)C |
Canonical SMILES |
CC1CCC2(C13CCCC3(C(=C)C2)C)C |
Synonyms |
pethybrene |
Origin of Product |
United States |
Natural Occurrence and Initial Isolation of Pethybrene
Discovery from Botanical Sources
The primary and thus far exclusive source of Pethybrene is the butterbur plant, scientifically known as Petasites hybridus.
Isolation from Petasites hybridus (Butterbur) Rhizomes
This compound was first identified as a constituent of the essential oil derived from the rhizomes of Petasites hybridus. nih.gov The investigation of the volatile components of butterbur rhizomes led to the discovery of two new sesquiterpene hydrocarbons: this compound and petasitene. nih.gov The isolation and identification of these compounds were achieved through a combination of analytical techniques, including gas chromatography, mass spectrometry, and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. nih.gov
The chemical analysis of Petasites hybridus rhizome extracts has revealed a complex mixture of compounds. Besides this compound and petasitene, other significant constituents include petasins, which are considered the primary active components of the plant, and various other sesquiterpenoids. nih.govaltmedrev.com
Identification as a Sesquiterpene Component of Essential Oils
This compound is classified as a sesquiterpene, a class of terpenes that consist of three isoprene (B109036) units and typically have the molecular formula C15H24. nih.gov Sesquiterpenes are common constituents of essential oils from various plants and contribute to their characteristic aromas and biological activities. The essential oil of Petasites hybridus rhizomes, where this compound is found, is a complex mixture of volatile compounds. nih.govresearchgate.net While the specific concentration of this compound in the essential oil is not always quantified in studies, its presence as a notable sesquiterpene hydrocarbon has been firmly established. nih.govnih.gov
Table 1: Key Sesquiterpenoid Constituents Identified in Petasites hybridus Rhizome Essential Oil
| Compound | Chemical Class | Identification Method(s) |
| This compound | Sesquiterpene Hydrocarbon | GC, MS, NMR nih.gov |
| Petasitene | Sesquiterpene Hydrocarbon | GC, MS, NMR nih.gov |
| Fukinanolide | Oxygenated Sesquiterpene | GC-MS nih.govresearchgate.net |
| Isopetasin | Oxygenated Sesquiterpene | GC-MS nih.govresearchgate.net |
GC: Gas Chromatography, MS: Mass Spectrometry, NMR: Nuclear Magnetic Resonance
Alternative Natural Isolations of this compound
To date, scientific literature has exclusively reported the isolation of this compound from the butterbur plant, Petasites hybridus. Despite extensive research into the chemical composition of various plant essential oils, this compound has not yet been identified from any other natural source. Therefore, Petasites hybridus remains the sole known botanical origin of this particular sesquiterpene.
Structural Elucidation and Definitive Characterization of Pethybrene
Early Spectroscopic Assignments
The initial efforts to determine the structure of Pethybrene relied heavily on spectroscopic techniques, which have long been the cornerstone of natural product characterization.
Nuclear Magnetic Resonance (NMR) Studies for Initial Structural Proposals
The first proposed structure for this compound was based on nuclear magnetic resonance (NMR) studies. kaist.ac.kr Spectroscopic data, including 1D and 2D NMR experiments, suggested an angularly fused triquinane skeleton. kaist.ac.kr Triquinanes are a class of sesquiterpenes characterized by a tricyclic framework of fused five-membered rings. kaist.ac.kr The initial analysis of the NMR data led to the proposal of a specific arrangement of these rings and the placement of substituent groups, which defined the putative structure of this compound. kaist.ac.krrsc.org
Advanced Computational Chemistry for Structure Prediction and Revision
Despite the initial spectroscopic assignment, questions surrounding the structure of this compound prompted further investigation using advanced computational methods. These theoretical approaches have become increasingly powerful tools for predicting and validating molecular structures.
Theoretical Methodologies for Conformational Analysis
In 2017, a significant development in the this compound story came from a computational study by Kutateladze and Kuznetsov. kaist.ac.kr They employed a hybrid parametric/DFT (Density Functional Theory) method known as DU8+ to re-examine the structures of over 90 triquinane natural products, including this compound. acs.orgnih.gov This computational approach allows for the rapid and accurate calculation of NMR chemical shifts and spin-spin coupling constants for proposed structures. acs.orgacs.org By comparing these calculated values with experimental NMR data, a more confident assessment of a proposed structure can be made. nsf.gov
Application of Computational Studies in Structural Reassessment
The application of the DU8+ method to the originally proposed structure of this compound revealed a significant discrepancy between the calculated and experimental ¹³C NMR chemical shifts. acs.org This mismatch cast serious doubt on the initial assignment. The computational analysis suggested an entirely different molecular scaffold: a 6-5-5 tricyclic hydrocarbon. kaist.ac.kr This revised structure provided a much better fit with the experimental NMR data, with a significantly lower root-mean-square deviation (rmsd) value, dropping from 3.79 ppm for the putative structure to 0.92 ppm for the revised one. acs.org This computational reassessment was a critical turning point, proposing a new hypothesis for the true structure of this compound. researchgate.net
Total Synthesis as a Mechanistic Tool for Structural Confirmation and Revision
While computational data provided strong evidence for the revised structure, unambiguous proof in chemistry often comes from total synthesis. The synthesis of a proposed natural product structure and the subsequent comparison of its spectroscopic data with that of the natural isolate is the ultimate confirmation.
Synthesis of Putative and Revised this compound Structures
To definitively resolve the structural ambiguity, researchers undertook the total synthesis of both the originally proposed (putative) and the computationally revised structures of this compound. kaist.ac.krresearchgate.net The synthesis of the putative angularly fused triquinane structure was achieved in 13 steps, with key reactions including a Pauson-Khand reaction to construct the tricyclic core. rsc.orgresearchgate.net The revised 6-5-5 tricyclic structure was synthesized more efficiently in just three steps from a known intermediate derived from a [2+2] cycloaddition reaction. researchgate.net
Upon completion of both syntheses, a direct comparison of the ¹³C NMR chemical shifts of the synthetic compounds with the data from the natural this compound was possible. The results were conclusive: the spectroscopic data of the synthesized 6-5-5 tricyclic hydrocarbon perfectly matched that of the natural product. kaist.ac.kr This confirmed that the structure predicted by computational studies was indeed the correct structure of this compound. researchgate.netresearchgate.net
Table 1: Comparison of Key Reactions in the Synthesis of Putative and Revised this compound Structures
| Feature | Synthesis of Putative Structure | Synthesis of Revised Structure |
| Core Reaction | Intramolecular Pauson-Khand Reaction rsc.orgresearchgate.net | [2+2] Cycloaddition followed by rearrangement researchgate.netthieme-connect.com |
| Number of Steps | 13 rsc.orgresearchgate.net | 3 (from known intermediate) researchgate.net |
| Starting Materials | Iodocyclopentene and an aldehyde rsc.org | A known bridged ketone thieme-connect.com |
| Key Intermediates | An enyne precursor for the Pauson-Khand reaction rsc.org | A bicyclo[3.2.0]heptane derivative thieme-connect.com |
Synthetic Strategies and Methodologies for Pethybrene and Analogs
Construction of the Tricyclic Sesquiterpene Skeleton
The core challenge in Pethybrene synthesis lies in the efficient construction of its angularly fused tricyclic framework. kaist.ac.kr Several powerful reactions have been employed to assemble this key structural motif.
Intramolecular Pauson-Khand Reactions in this compound Synthesis
The Pauson-Khand reaction, a formal [2+2+1] cycloaddition, has proven to be a valuable tool in the synthesis of this compound. nih.govrsc.org This reaction involves the cobalt-mediated cyclization of an enyne with carbon monoxide to form a cyclopentenone. nih.govrsc.org In the context of this compound synthesis, an intramolecular Pauson-Khand reaction is utilized to construct the fused five-membered rings of the triquinane skeleton. rsc.orgresearchgate.net
A total synthesis of the originally proposed structure of this compound was achieved in 13 steps, with the intramolecular Pauson-Khand reaction serving as a key step to form the triquinane skeleton. researchgate.netresearchgate.net This powerful cyclization strategy enables the efficient assembly of the complex carbocyclic core of the molecule. nih.govrsc.orgwikipedia.org The reaction typically proceeds by first forming a hexacarbonyldicobalt-alkyne complex, which then coordinates to the alkene. nih.gov Subsequent insertion of carbon monoxide and reductive elimination yields the desired cyclopentenone product. wikipedia.org
| Reaction | Description | Key Intermediates | Significance in this compound Synthesis |
| Intramolecular Pauson-Khand Reaction | A [2+2+1] cycloaddition of an enyne and carbon monoxide, mediated by a cobalt complex. nih.govrsc.org | Enyne precursor, Hexacarbonyldicobalt-alkyne complex. nih.gov | Constructs the fused tricyclic cyclopentenone core of this compound. rsc.orgresearchgate.net |
[2+2] Cycloaddition Approaches to this compound Tricycles
Photochemical [2+2] cycloaddition reactions represent another effective strategy for constructing the tricyclic core of this compound analogs. thieme-connect.com This approach typically involves the intramolecular cyclization of a dienone to form a cyclobutane (B1203170) intermediate. thieme-connect.com This strained four-membered ring can then be elaborated to the desired five-membered rings of the triquinane system.
In a synthesis of (±)-Isocomene, a related tricyclic hydrocarbon, a key step involved the photochemical intramolecular [2+2] cycloaddition of a dienone to yield a cyclobutane intermediate. thieme-connect.com This intermediate was then further transformed to the final product. While not directly applied to this compound itself in the reviewed literature, this methodology highlights a potential pathway for the construction of the core tricyclic structure. thieme-connect.comnih.govresearchgate.net
| Reaction | Description | Key Intermediates | Potential Application in this compound Synthesis |
| Photochemical [2+2] Cycloaddition | An intramolecular reaction where a dienone is irradiated with light to form a cyclobutane ring. thieme-connect.comnih.gov | Dienone precursor, Cyclobutane intermediate. thieme-connect.com | Provides a method to construct the fused ring system of the tricyclic core. |
Utilizing Pirrung's Synthetic Pathway for Isocomene (B14461869) Analogs in this compound Synthesis
The synthetic route developed by Pirrung for the synthesis of isocomene has been adapted for the synthesis of the revised structure of this compound. kaist.ac.kr This pathway also relies on a photochemical [2+2] cycloaddition as a key step to form the tricyclic skeleton. thieme-connect.com Lee and co-workers utilized a Cargill-type rearrangement, a reaction previously employed by Pirrung, in their total synthesis of the revised structure of this compound. thieme-connect.com They used a bridged ketone as a key intermediate, which upon methylation and dehydration, yielded the structurally revised form of this compound. thieme-connect.com This demonstrates the utility of established synthetic strategies for related natural products in achieving the synthesis of this compound.
Application of Modern Organic Reactions in this compound Synthesis
Beyond the construction of the core skeleton, modern organic reactions play a crucial role in introducing the specific functional groups and stereochemistry required for the final this compound molecule.
1,4-Conjugate Additions with Gilman Reagents
Gilman reagents, which are lithium diorganocuprates (R₂CuLi), are powerful nucleophiles used for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org In the total synthesis of this compound reported by Jee and Lee, a 1,4-conjugate addition using a Gilman reagent was a key step. rsc.org Specifically, a methyl group was successfully installed via the addition of Me₂CuLi to an α,β-unsaturated ketone intermediate. rsc.org This reaction is highly effective for creating new carbon-carbon bonds at the β-position of an enone system. libretexts.org
| Reagent | Reaction Type | Substrate | Product | Significance |
| Gilman Reagent (Me₂CuLi) | 1,4-Conjugate Addition rsc.orglibretexts.org | α,β-Unsaturated Ketone | β-Methylated Ketone | Introduction of a key methyl group in the this compound framework. rsc.org |
Wittig Olefination in this compound Functionalization
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgmdpi.com It involves the reaction of a carbonyl compound with a phosphonium (B103445) ylide, also known as a Wittig reagent. wikipedia.org This reaction was also a key step in the total synthesis of this compound by Jee and Lee. rsc.org Following the 1,4-conjugate addition, the resulting ketone was treated with a Wittig reagent to introduce a double bond, leading to the formation of an alkene intermediate. rsc.org This olefination step is crucial for installing the exocyclic methylene (B1212753) group present in the this compound structure. The Wittig reaction is known for its functional group tolerance, making it a valuable tool in complex natural product synthesis. mdpi.com
| Reaction | Reactants | Product | Significance in this compound Synthesis |
| Wittig Olefination | Ketone, Phosphonium Ylide rsc.orgwikipedia.org | Alkene | Introduction of an exocyclic double bond. rsc.org |
Enantioselective and Stereoselective Synthesis of this compound
While the construction of the complex carbon skeleton of this compound has been successfully achieved, the control of its absolute stereochemistry remains a significant challenge. Based on available scientific literature, the reported total syntheses of this compound have produced the molecule as a racemate (a 1:1 mixture of both enantiomers), and a dedicated enantioselective synthesis has not yet been described. However, the existing syntheses demonstrate crucial elements of stereocontrol in establishing the relative arrangement of atoms (diastereoselectivity).
The stereochemical outcome of the intramolecular Pauson-Khand reaction, used in the synthesis of the putative structure, is a key example of diastereocontrol. The cyclization is generally highly diastereoselective, proceeding with syn-selectivity relative to the forming bridgehead bond. wikipedia.org The conformation of the acyclic enyne precursor, particularly the orientation of substituents near the reacting centers, dictates the facial selectivity of the alkene and alkyne coordination to the cobalt center, thereby controlling the relative stereochemistry of the newly formed stereocenters in the triquinane product. mdpi.comnih.gov
In the synthesis of the revised this compound structure via the Cargill-type rearrangement, stereocontrol is critical in the post-rearrangement functionalization steps. After the formation of the 6-5-5 fused ketone, subsequent steps such as methylation and dehydration establish the final set of stereocenters. thieme-connect.com The facial selectivity of the methylation of the ketone and the stereochemical course of the subsequent elimination reaction are crucial for obtaining the correct relative stereochemistry of the final natural product. These transformations are governed by substrate control, where the existing stereochemistry and conformational biases of the tricyclic core direct the approach of reagents to achieve the thermodynamically or kinetically favored diastereomer.
Table of Mentioned Chemical Compounds
Reactivity, Chemical Transformations, and Derivative Studies of Pethybrene
Acid-Catalyzed Rearrangements of Pethybrene
This compound is known to rearrange into α-isocomene under acid catalysis. acs.org This transformation involves a significant structural change of the carbon skeleton.
Mechanistic Studies of Rearrangement to Alpha-Isocomene
The acid-catalyzed rearrangement of this compound to α-isocomene involves a carbocationic cascade. acs.org Initially, the mechanism proposed for this rearrangement from the originally suggested structure of this compound involved an extended series of five 1,2-alkyl shifts. acs.org However, with the revision of this compound's structure to the 6-5-5 tricyclic system, a simplified mechanism has been proposed. researchgate.netacs.org This revised mechanism suggests that protonated this compound can reach the isocomene (B14461869) framework through a single protonation-initiated 1,2-shift. acs.org
Computational studies using Density Functional Theory (DFT) have investigated this Wagner-Meerwein rearrangement step. acs.org Calculations at the B3LYP/6-311+G(d,p) level of theory indicate a low energy barrier of 1.1 kcal/mol for this 1,2-shift, with the product, protonated α-isocomene, being more stable and lying 4.1 kcal/mol below the initial carbocation intermediate. acs.org This demonstrates that mechanistic considerations can be valuable in proposing candidate structures when initial structural assignments lead to overly complex reaction mechanisms. acs.org
Influence of Acidic Conditions on this compound Stability
This compound is known to rearrange rapidly under acidic conditions. rsc.org This inherent instability in the presence of acid is a key aspect of its chemical behavior and is the driving force behind the observed rearrangements, such as the conversion to α-isocomene. acs.org The presence of even trace amounts of acid in finished products can trigger degradation, highlighting the sensitivity of certain compounds to acidic environments. nih.gov
Isomerization Pathways and Interconversion with Related Sesquiterpenoids
This compound exists in various isomeric forms. rsc.org The acid-catalyzed rearrangement to α-isocomene is a significant isomerization pathway. acs.org Both this compound and isocomene are sesquiterpenoids with the molecular formula C₁₅H₂₄, indicating they are structural isomers. uni.lunih.govnih.govnih.govnist.gov Sesquiterpenoids are a class of terpenes consisting of three isoprene (B109036) units, derived from farnesyl diphosphate (B83284) (FPP), and can undergo cyclization to form various skeletal structures. genome.jp The interconversion between this compound and α-isocomene exemplifies the complex rearrangement possibilities within the sesquiterpenoid family, often mediated by carbocation intermediates formed under acidic conditions. acs.orggenome.jp
Functional Group Interconversions on the this compound Scaffold
While the primary focus in the literature regarding this compound's transformations is its acid-catalyzed rearrangement, the triquinane scaffold, common to many sesquiterpenoids including this compound, can potentially undergo various functional group interconversions (FGIs). FGIs are fundamental transformations in organic synthesis that involve converting one functional group into another. slideshare.netic.ac.uksolubilityofthings.com These transformations are crucial for manipulating the reactivity and properties of organic compounds and are used to construct complex molecular architectures. slideshare.netsolubilityofthings.com
General methods for functional group interconversion include substitution, addition, elimination, oxidation, and reduction reactions. slideshare.netic.ac.uksolubilityofthings.com Specific examples of FGIs relevant to complex organic molecules like sesquiterpenoids could involve the modification of double bonds (e.g., hydrogenation, halogenation, oxidation), or the introduction or interconversion of hydroxyl, carbonyl, or other functional groups if present on the this compound scaffold or its derivatives. researchgate.netvanderbilt.edubyjus.com The synthesis of this compound itself involves steps that can be considered functional group transformations, such as Wittig olefination used in one total synthesis approach. rsc.org
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 11052748 |
| α-Isocomene | 57501472 |
| Isocomene | 188113 |
Interactive Data Table: DFT Calculation Results for this compound to α-Isocomene Rearrangement
| Step | Energy Barrier (kcal/mol) | Relative Energy of Product (kcal/mol) |
| 1,2-Alkyl Shift | 1.1 | -4.1 |
Analytical Techniques and Characterization of Pethybrene in Research
Chromatographic Separation Techniques for Pethybrene
Chromatographic methods are fundamental for the isolation and quantification of this compound from its natural sources.
Gas chromatography (GC) is a primary technique used for the analysis of volatile compounds such as this compound, which is often found in the essential oils of plants like Petasites hybridus and Acanthospermum hispidium. nih.govjddtonline.info In this method, the essential oil sample is vaporized and passed through a long column. The separation is based on the differential partitioning of components between the stationary phase (the column coating) and the mobile phase (a carrier gas, typically hydrogen or helium). jddtonline.infoscispace.com
Researchers utilize GC to determine the retention indices of compounds, which aids in their identification when compared against known standards and database entries. jddtonline.info For instance, in the analysis of essential oils from Acanthospermum hispidium, a Perkin-Elmer Clarus 500 gas chromatograph was used with both apolar (polymethylsiloxane) and polar (polyethylene glycol) columns to achieve separation. jddtonline.info The temperature is programmed to increase gradually, allowing for the sequential elution of compounds from the column based on their boiling points and chemical properties. jddtonline.infoscispace.com This technique is crucial for quantifying the relative amounts of different molecules, including this compound, within an oil sample. jddtonline.info
| Parameter | Condition 1 (Perkin-Elmer Clarus 500) jddtonline.info | Condition 2 (Agilent 7890A GC) scispace.com |
|---|---|---|
| Carrier Gas | Hydrogen (0.8 mL/min) | Helium (1 mL/min) |
| Column Type | Apolar (BP-1) and Polar (BP20) | HP-1MS (15 m x 0.25 mm, 0.25 µm film) |
| Injector Temperature | 250 °C | 250 °C |
| Temperature Program | 60 °C to 220 °C at 2 °C/min | 60 °C to 230 °C at 2 °C/min, then 35 °C/min to 230 °C |
| Injection Mode | Split (1/60 ratio) | Split (1/180 ratio) |
Mass Spectrometry (MS) in this compound Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a molecule. researchgate.net It is frequently coupled with gas chromatography (GC-MS), a combination that is highly effective for identifying constituents within a complex mixture. jddtonline.inforesearchgate.net As the separated compounds elute from the GC column, they enter the mass spectrometer where they are ionized, typically by an electron beam (electron impact ionization, EI). scispace.com This process causes the molecules to fragment into characteristic patterns. scispace.com
The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. scispace.commdpi.com For this compound, MS provides its molecular weight from the molecular ion peak and structural clues from its fragmentation pattern. nih.govjddtonline.info This data, when compared with spectral libraries (like NIST/EPA/NIH) and published data, is a cornerstone for the initial identification of the compound. scispace.com The use of high-resolution mass spectrometry can further confirm the elemental composition of the molecule. researchgate.net
Advanced NMR Spectroscopy for Detailed Structural Probing
While GC-MS can identify this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for its complete structural elucidation. nih.govresearchgate.net NMR provides detailed information about the carbon-hydrogen framework of a molecule. nih.govacs.org
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of complex natural products like this compound. nih.govresearchgate.net These techniques reveal correlations between different nuclei within the molecule, allowing chemists to map out its connectivity. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps establish direct proton-proton connections through bonds. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly with the carbon atoms to which they are attached, allowing for the unambiguous assignment of which proton is bonded to which carbon. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structural elucidation. acs.org It reveals correlations between protons and carbons that are separated by two or three bonds (long-range couplings). acs.orgufg.br By piecing together these long-range connections, the entire carbon skeleton and the placement of substituent groups can be determined. researchgate.net
The combined application of these 2D NMR techniques was essential for assigning the complete structure of this compound. nih.govresearchgate.net
One-dimensional (1D) ¹H and ¹³C NMR spectra provide the foundational data for structural analysis. nih.govacs.org The ¹H NMR spectrum gives information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. nih.govresearchgate.net
In the case of this compound, the comparison of experimental ¹³C NMR chemical shifts with those predicted by computational methods was particularly critical. kaist.ac.kracs.org Initial structural proposals for this compound were revised based on computational studies that showed a significant discrepancy between the experimental ¹³C NMR data and the shifts calculated for the originally proposed structure. kaist.ac.kracs.org A revised structure, which was mechanistically plausible as a precursor to alpha-isocomene, showed a much better agreement (rmsd value improved from 3.79 to 0.92 ppm), leading to its correction. acs.org This highlights how precise ¹³C NMR data, in conjunction with modern computational tools, is a decisive factor in confirming or revising complex molecular structures. kaist.ac.kracs.orgnih.gov
| NMR Technique | Information Provided | Contribution to this compound's Structure |
|---|---|---|
| ¹H NMR | Provides data on the hydrogen environments and proton-proton spin couplings. nih.gov | Reveals the proton framework of the molecule. nih.gov |
| ¹³C NMR | Shows the number and chemical environment of all carbon atoms. researchgate.net | Crucial for verifying the carbon skeleton; comparison with calculated shifts led to structural revision. kaist.ac.kracs.org |
| COSY | Identifies neighboring protons (¹H-¹H correlations). researchgate.net | Helps establish the sequence of connected CH-CH groups. researchgate.net |
| HSQC/HMQC | Correlates each proton to its directly attached carbon (¹JCH). researchgate.net | Assigns specific protons to their corresponding carbons in the skeleton. researchgate.net |
| HMBC | Shows long-range correlations between protons and carbons (²JCH, ³JCH). acs.org | Connects molecular fragments to build the complete tricyclic framework. researchgate.netufg.br |
Spectroscopic Identification in Complex Natural Product Mixtures
This compound is typically isolated not as a pure compound but as a constituent of a complex essential oil. nih.govjddtonline.info The identification of a single component within such a mixture requires the synergistic use of the analytical techniques described above. jddtonline.info The process begins with GC-MS analysis, which separates the components and provides preliminary identification based on retention time and mass spectral data. jddtonline.inforesearchgate.net
Following this, ¹³C NMR can be performed on the entire mixture. jddtonline.info The principle of this method is to identify the characteristic resonance lines belonging to a specific compound, like this compound, within the spectrum of the mixture. jddtonline.info By comparing the observed chemical shifts with those from databases or literature, the presence of the compound can be confirmed. jddtonline.info For a definitive structural proof and to identify new compounds, preparative chromatography is often used to isolate the target molecule before subjecting it to a full suite of 1D and 2D NMR experiments. nih.gov The investigation of the essential oil from the rhizomes of Petasites hybridus utilized this combined approach of GC, MS, and various NMR techniques to successfully identify this compound as a new sesquiterpene hydrocarbon. nih.gov
Broader Academic Implications and Future Research Directions for Pethybrene
Contribution to the Chemistry of Triquinane Sesquiterpenoids
The story of Pethybrene is a compelling case study in the structural elucidation of complex natural products and the pivotal role of computational chemistry in correcting structural misassignments. The initially proposed structure, based on NMR studies, depicted an angularly fused triquinane framework. However, in 2017, a computational study by Kutateladze and Kuznetsov suggested that the experimental data better matched a completely different hydrocarbon with a [6-5-5] tricyclic scaffold. 20.210.105 This prediction was later unequivocally confirmed through the total synthesis of both the putative and the revised structures. osti.govscielo.br
This structural revision had a significant impact on the field of triquinane chemistry. It underscored the potential for error in structural assignment based solely on spectroscopic data, especially for complex, non-crystalline compounds. Furthermore, it championed the integration of computational methods, such as Density Functional Theory (DFT) calculations of NMR chemical shifts, as a powerful and increasingly necessary tool for the validation and revision of proposed natural product structures. researchgate.netjst.go.jp The case of this compound was part of a broader re-evaluation of over 90 triquinane structures, which resulted in the correction of approximately 14% of them, a testament to the impact of these computational approaches. jst.go.jp
The revised structure of this compound also added a new member to the growing family of [6-5-5] tricyclic sesquiterpenoids, expanding the known structural diversity of this class of compounds. The acid-catalyzed rearrangement of this compound to α-isocomene, a known angular triquinane, provided a chemical link between these different skeletal types and prompted a re-evaluation of the mechanistic pathways connecting them. researchgate.net The originally proposed mechanism for this rearrangement was complex, involving a cascade of five 1,2-alkyl shifts. researchgate.net The revised structure, however, allows for a much more plausible mechanism involving a single protonation-initiated 1,2-shift, simplifying the understanding of carbocationic rearrangements within this class of molecules. researchgate.net
Table 1: Comparison of Proposed and Revised Structures of this compound
| Feature | Originally Proposed Structure | Revised Structure (Confirmed) |
| Tricyclic System | Angularly Fused [5-5-5] Triquinane | Fused [6-5-5] Tricyclic System |
| Initial Elucidation | NMR Spectroscopy (2002) | Computational DFT/NMR Analysis (2017) |
| Confirmation | Incorrect (based on synthesis) | Confirmed by Total Synthesis (2021) |
| Rearrangement to α-isocomene | Complex (postulated 5-step cascade) | Simple (single 1,2-shift) |
Methodological Advancements in Natural Product Total Synthesis through this compound Research
The ambiguity surrounding this compound's structure provided a fertile ground for the development and application of synthetic methodologies. The successful total syntheses of both the originally proposed structure and the correct, revised structure served not only to resolve the structural debate but also to showcase the power of modern synthetic strategies. osti.govscielo.br
The synthesis of the putative angular triquinane structure of this compound was achieved in 13 steps. wikipedia.org Key reactions in this synthesis included a Nozaki-Hiyama-Kishi (NHK) coupling, a 1,4-conjugate addition utilizing a Gilman reagent (Me₂CuLi), and an intramolecular Pauson-Khand reaction to construct the core triquinane skeleton. wikipedia.org The Pauson-Khand reaction, in particular, is a powerful tool for the synthesis of fused cyclopentenone systems and its application here demonstrates its utility in building the complex frameworks of triquinane natural products.
Conversely, the synthesis of the revised [6-5-5] structure was accomplished more efficiently, starting from a known [2+2] cycloaddition product and requiring only 3 steps to complete. osti.gov This highlights how different synthetic strategies can be tailored to access distinct carbocyclic frameworks. The successful application of these varied and complex reactions underscores the level of sophistication that has been achieved in the field of natural product total synthesis. These endeavors provide excellent platforms for testing the limits of known reactions and for inspiring the development of new, more efficient synthetic methods. beilstein-journals.org
Table 2: Key Synthetic Reactions in the Total Synthesis of this compound Structures
| Synthetic Target | Key Reactions Employed | Significance |
| Putative this compound | Nozaki-Hiyama-Kishi (NHK) Coupling | Formation of key C-C bonds. |
| Gilman Reagent (Me₂CuLi) 1,4-Addition | Stereocontrolled introduction of a methyl group. | |
| Pauson-Khand Reaction | Construction of the core [5-5-5] triquinane skeleton. | |
| Revised this compound | [2+2] Cycloaddition | Efficient construction of a key bicyclic intermediate. |
Insights into Biosynthetic Pathways of Tricyclic Sesquiterpenes
While no specific "this compound synthase" has been identified, the structural relationship of this compound to other triquinanes, particularly isocomene (B14461869), allows for informed hypotheses about its biosynthetic origins. The biosynthesis of virtually all terpenes, including sesquiterpenes, proceeds from the common C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are combined to form the C15 intermediate, farnesyl diphosphate (FPP). nih.govnih.gov
The immense structural diversity of sesquiterpenes arises from the complex carbocationic cyclization cascades that FPP undergoes, catalyzed by enzymes known as sesquiterpene synthases (STSs). nih.gov These enzymes provide a chiral pocket that templates the folding of the flexible FPP substrate and stabilizes a series of high-energy carbocationic intermediates, guiding the reaction cascade toward a specific product. osti.gov
The formation of the [6-5-5] tricyclic core of this compound likely proceeds through a series of cyclizations and rearrangements from an initial germacrenyl or humulyl cation intermediate, which are common branching points in sesquiterpene biosynthesis. univie.ac.at The biosynthesis of isocomene, for example, is known to involve such a pathway. wikipedia.org Computational studies on related terpene cyclases have shown that the enzyme active site plays a crucial role in controlling the trajectory of these carbocation cascades, determining the final ring system and stereochemistry. jst.go.jpnih.gov The structural revision of this compound and its facile rearrangement to α-isocomene suggest a close biosynthetic relationship and a shared or similar carbocationic intermediate late in the biosynthetic pathway. The study of this compound, therefore, contributes to the broader understanding of how STSs control the intricate cyclization and rearrangement sequences that lead to the vast array of triquinane and related sesquiterpene structures found in nature.
Potential as a Precursor in Complex Molecule Synthesis
The chemical reactivity of a natural product can often be exploited to use it as a starting material or precursor for the synthesis of other complex molecules. The observed acid-catalyzed rearrangement of this compound to α-isocomene is a prime example of this potential. researchgate.net This rearrangement, which proceeds readily, demonstrates that the [6-5-5] skeleton of this compound can be efficiently converted into the angularly fused [5-5-5] triquinane skeleton of the isocomene family.
Q & A
Q. What are the established synthetic pathways for Pethybrene, and how do reaction conditions influence yield and purity?
this compound synthesis typically involves [describe general method, e.g., catalytic cyclization or cross-coupling reactions]. Key variables include temperature, solvent polarity, and catalyst loading, which directly impact yield and purity. For reproducibility, researchers must:
- Optimize reaction parameters : Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature vs. catalyst concentration) .
- Characterize intermediates : Employ techniques like NMR and HPLC to verify structural integrity at each step .
- Report detailed protocols : Include exact molar ratios, purification methods (e.g., column chromatography gradients), and spectroscopic data in supplementary materials .
Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Standard methods include:
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved?
Discrepancies in bioactivity (e.g., varying IC50 values) often arise from:
- Experimental variability : Differences in cell lines, assay protocols, or solvent carriers (e.g., DMSO concentration affecting membrane permeability) .
- Sample degradation : Verify stability under assay conditions (e.g., pH, light exposure) via accelerated stability studies .
- Statistical rigor : Apply multivariate analysis to distinguish signal from noise, and report confidence intervals for dose-response curves .
Q. What computational and experimental frameworks are suitable for elucidating this compound’s mechanism of action?
A hybrid approach is recommended:
Molecular docking : Screen against target libraries (e.g., Protein Data Bank) using software like AutoDock Vina, prioritizing binding affinity and pose validation .
Kinetic assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants and thermodynamics .
Omics integration : Pair transcriptomic/proteomic data with pathway enrichment analysis (e.g., Gene Ontology) to identify downstream effects .
Ensure alignment with the FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies .
Q. How can researchers address gaps in understanding this compound’s environmental fate and toxicity?
- Tiered ecotoxicity testing :
- Degradation pathways : Use LC-QTOF-MS to identify metabolites in simulated environmental matrices (e.g., soil/water microcosms) .
- Model validation : Compare experimental data with quantitative structure-activity relationship (QSAR) predictions to refine ecological risk assessments .
Methodological Best Practices
- Data contradiction resolution : Apply triangulation by combining experimental, computational, and literature data to resolve inconsistencies .
- Reproducibility : Adhere to the ARRIVE guidelines for reporting, including raw data deposition in public repositories (e.g., Zenodo) .
- Ethical compliance : For in vivo studies, obtain institutional review board (IRB) approval and justify sample sizes via power analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
